Cadmium stannate

Description

Structure

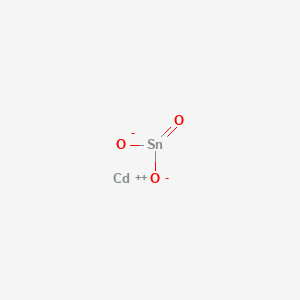

2D Structure

Properties

Molecular Formula |

CdO3Sn |

|---|---|

Molecular Weight |

279.12 g/mol |

IUPAC Name |

cadmium(2+);dioxido(oxo)tin |

InChI |

InChI=1S/Cd.3O.Sn/q+2;;2*-1; |

InChI Key |

NBVLWHBYFCBXRK-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Sn](=O)[O-].[Cd+2] |

Origin of Product |

United States |

Foundational & Exploratory

Cadmium stannate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Cadmium Stannate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Cd₂SnO₄), a ternary metal oxide, is a material of significant interest due to its unique electronic and optical properties, which make it a promising candidate for applications such as transparent conducting oxides in solar cells and other optoelectronic devices. Understanding the synthesis-structure-property relationships is paramount for optimizing its performance. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its various polymorphs, experimental protocols for its synthesis and analysis, and a summary of its key structural parameters.

Introduction to this compound Crystal Structures

This compound is known to crystallize in several polymorphic forms, with the most common being orthorhombic and inverse cubic spinel structures. The specific crystal structure obtained is highly dependent on the synthesis method and conditions, such as temperature and pressure. These structural variations lead to different material properties, making the precise control of crystallography a key aspect of materials design.

The primary polymorphs of this compound include:

-

Orthorhombic (Pbam space group)

-

Orthorhombic (Imma space group)

-

Inverse Cubic Spinel (Fd-3m space group) [1]

In the inverse spinel structure, the Sn⁴⁺ ions occupy octahedral sites, while Cd²⁺ ions are distributed over both tetrahedral and octahedral sites.[1] The orthorhombic structures represent distortions from the cubic spinel structure.

Experimental Protocols

Synthesis of this compound

Several methods have been successfully employed for the synthesis of this compound powders and thin films. The choice of method influences the resulting crystal phase, purity, and morphology.

2.1.1 Solid-State Reaction

This is a conventional method for producing polycrystalline powders of this compound.

-

Precursors: Cadmium oxide (CdO) and tin (IV) oxide (SnO₂) powders.

-

Procedure:

-

The precursor powders are mixed in a stoichiometric ratio (2:1 for Cd₂SnO₄).

-

The mixture is thoroughly ground to ensure homogeneity.

-

The homogenized powder is calcined at high temperatures, typically in the range of 800-1000°C, for several hours.

-

Intermediate grinding steps may be necessary to ensure a complete reaction.

-

2.1.2 Spray Pyrolysis

This technique is often used for depositing thin films of this compound.

-

Precursors: A common precursor solution is prepared by dissolving cadmium acetate (B1210297) (Cd(CH₃COO)₂) and tin (II) chloride (SnCl₂) in a suitable solvent, such as a mixture of water and isopropanol.

-

Procedure:

-

The precursor solution is prepared with a specific molar ratio of cadmium to tin.

-

The solution is atomized to form fine droplets.

-

The aerosol is sprayed onto a preheated substrate, with temperatures typically ranging from 400-500°C.

-

The droplets undergo pyrolysis on the hot substrate, forming a thin film of this compound.

-

2.1.3 Co-precipitation

This method allows for the synthesis of fine-grained this compound powders at relatively lower temperatures.

-

Precursors: Water-soluble salts of cadmium and tin, such as cadmium acetate (Cd(CH₃COO)₂) and tin (IV) chloride (SnCl₄). A precipitating agent, such as ammonium (B1175870) carbonate ((NH₄)₂CO₃), is also required.

-

Procedure:

-

Aqueous solutions of the cadmium and tin salts are mixed in the desired stoichiometric ratio.

-

The precipitating agent is added to the solution, leading to the co-precipitation of cadmium and tin precursors.

-

The resulting precipitate is filtered, washed, and dried.

-

The dried precursor powder is then calcined at a temperature sufficient to form the desired this compound phase, typically in the range of 800-1000°C.

-

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the crystal phase and determining the structural parameters of this compound.

-

Instrumentation: A standard powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.

-

Sample Preparation:

-

For powder samples, a sufficient amount is gently ground to a fine, uniform powder to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

The XRD pattern is recorded over a specific 2θ range, for instance, from 20° to 80°, with a defined step size and counting time.

-

-

Data Analysis (Rietveld Refinement):

-

The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the crystalline phases present.

-

Rietveld refinement, a whole-pattern fitting method, is then employed to refine the crystal structure model. This involves minimizing the difference between the observed and calculated diffraction patterns by adjusting parameters such as lattice parameters, atomic positions, and peak shape functions.

-

Quantitative Data Presentation

The following tables summarize the key crystallographic data for the common polymorphs of this compound, as reported in the Materials Project database.

Table 1: Crystal Structure and Lattice Parameters of this compound Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | Pbam | 5.76 | 9.98 | 3.26 | 90 | 90 | 90 |

| Orthorhombic | Imma | 6.94 | 7.37 | 6.94 | 90 | 90 | 90 |

| Cubic (Spinel) | Fd-3m | 9.49 | 9.49 | 9.49 | 90 | 90 | 90 |

Table 2: Selected Bond Lengths and Coordination Environments

| Polymorph (Space Group) | Atom | Coordination | Bond Lengths (Å) |

| Orthorhombic (Pbam) | Cd²⁺ | 6-coordinate | 2.30 - 2.47 |

| Sn⁴⁺ | 6 (octahedral) | 2.08, 2.14 | |

| Orthorhombic (Imma) | Cd²⁺ (site 1) | 4 (tetrahedral) | 2.21, 2.29 |

| Cd²⁺ (site 2) | 6 (octahedral) | 2.29, 2.41 | |

| Sn⁴⁺ | 6 (octahedral) | 2.07, 2.17 | |

| Cubic (Spinel, Fd-3m) | Cd²⁺ | 6 (octahedral) | 2.34 |

| Sn⁴⁺ | 4 (tetrahedral) | 2.01 |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural characterization of this compound.

Coordination Environments

The following diagrams depict the coordination environments of the cations in the different this compound polymorphs.

Orthorhombic (Pbam) Structure

Cubic Spinel (Fd-3m) Structure

References

Unveiling the Electronic Landscape: A Technical Guide to Cadmium Stannate's Band Structure Calculation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the electronic band structure of cadmium stannate (Cd₂SnO₄), a transparent conducting oxide with significant potential in optoelectronic applications. This document details both the theoretical computational approaches and experimental validation techniques, presenting key quantitative data in a structured format for comparative analysis.

Introduction to this compound

This compound (Cd₂SnO₄), also known as CTO, is a notable n-type semiconductor material recognized for its unique combination of high electrical conductivity and optical transparency in the visible spectrum.[1][2][3] These properties make it a compelling candidate for various applications, including transparent electrodes in solar cells, liquid crystal displays, and other optoelectronic devices.[1][4] Cd₂SnO₄ can exist in two primary crystalline structures: a cubic inverse spinel structure at lower temperatures and an orthorhombic structure at higher temperatures.[3][5][6] The electronic band structure of CTO is central to its functionality, dictating its conductivity, transparency, and overall device performance.

Theoretical Calculation of Electronic Band Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of materials like this compound.[1][2][7] These computational methods provide detailed insights into the band gap, density of states, and effective mass of charge carriers.

Computational Methodology

A typical DFT-based approach for calculating the electronic band structure of Cd₂SnO₄ involves a series of steps, from structural optimization to the final analysis of the electronic properties. The choice of exchange-correlation functional is critical, as standard approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional are known to significantly underestimate the band gap of semiconductors.[1][8] To overcome this, hybrid functionals such as the Heyd-Scuseria-Ernzerhof (HSE) functional, or corrections like the GGA+U method, are often employed to achieve results that align more closely with experimental data.[1][7]

Experimental Protocols: A Generalized DFT Calculation Workflow

-

Crystal Structure Definition: The calculation begins with defining the crystal structure of Cd₂SnO₄. This involves specifying the lattice parameters (a, b, c) and the atomic positions of Cadmium (Cd), Tin (Sn), and Oxygen (O) within the unit cell. Both the cubic inverse spinel and orthorhombic phases can be investigated.[5][9]

-

Structural Optimization: The initial crystal structure is then geometrically optimized to find the ground-state configuration. This involves relaxing the atomic positions and the lattice vectors until the forces on the atoms and the stress on the unit cell are minimized.

-

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state electronic density of the optimized structure. This step is crucial for obtaining the Kohn-Sham orbitals and eigenvalues.

-

Band Structure Calculation: Following the SCF run, a non-self-consistent field calculation is performed along high-symmetry directions (k-points) in the Brillouin zone. The output of this calculation provides the electronic band structure, which illustrates the energy of the electronic states as a function of their momentum.

-

Density of States (DOS) Calculation: The Density of States (DOS) and Projected Density of States (PDOS) are calculated to understand the contribution of each atomic orbital (e.g., Cd 5s, Sn 5s, O 2p) to the valence and conduction bands.[7][10] The bottom of the conduction band is primarily composed of Cd 5s, Sn 5s, and Sn 5p orbitals, while the top of the valence band is dominated by O 2p and Cd 4d orbitals.[7]

-

Post-Processing and Analysis: The final step involves visualizing and analyzing the calculated band structure and DOS to determine key parameters such as the band gap energy and its nature (direct or indirect), as well as the effective masses of electrons and holes.

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from various theoretical studies on this compound.

Table 1: Calculated Lattice Parameters for this compound

| Crystal Structure | Calculation Method | a (Å) | b (Å) | c (Å) | Reference |

| Orthorhombic | DFT | 9.887 | 10.231 | 3.298 | (Tang et al., as cited in[2]) |

| Cubic | DFT (GGA+U) | 9.497 | 9.497 | 9.497 | (Tang et al., as cited in[7]) |

Table 2: Theoretical Band Gap Energies of this compound

| Functional | Band Gap (eV) | Nature of Band Gap | Reference |

| PBE | 0.381 | Direct | [1] |

| GGA+U | 2.216 | Direct | [7] |

| HSE (Hybrid) | 3.13 | Direct | [1] |

Table 3: Calculated Effective Mass in this compound

| Doping | Effective Mass (m₀) | Reference |

| Pure Cd₂SnO₄ | 0.18 | [7] |

| La-doped Cd₂SnO₄ | 0.092 | [7] |

Experimental Validation of Electronic Band Structure

Experimental techniques are essential for validating the theoretical predictions and providing a tangible understanding of the material's properties.

Experimental Methodologies

The synthesis and characterization of this compound thin films are common experimental routes to probe its electronic properties.

Experimental Protocols: Thin Film Deposition and Characterization

-

Thin Film Deposition:

-

Spray Pyrolysis: This technique involves spraying a solution containing cadmium and tin precursors onto a heated substrate. The precursors decompose upon contact with the hot surface, forming a thin film of Cd₂SnO₄.[3][11]

-

Sputtering: In this method, a target of this compound is bombarded with high-energy ions in a vacuum chamber. The ejected atoms then deposit onto a substrate, forming a thin film.[8]

-

Sol-Gel Method: This technique involves the creation of a colloidal suspension (sol) that is then deposited on a substrate, typically by spin-coating or dip-coating. The sol is then converted into a gel and subsequently heat-treated to form the final crystalline film.[12]

-

-

Structural Characterization:

-

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized Cd₂SnO₄ films.[11]

-

-

Optical Characterization:

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the transmittance and absorbance of the thin films as a function of wavelength. The optical band gap can be determined from the absorption edge using a Tauc plot.[8]

-

-

Electrical Characterization:

-

Hall Effect Measurements: These measurements are used to determine the charge carrier concentration, mobility, and resistivity of the Cd₂SnO₄ films, providing direct insight into their electrical conductivity.[7]

-

Quantitative Data from Experimental Measurements

The following table presents a range of experimentally determined band gap values for this compound.

Table 4: Experimental Band Gap Energies of this compound

| Deposition/Annealing Conditions | Optical Band Gap (eV) | Reference |

| As-deposited films | 2.7 | [11] |

| Annealed in vacuum | 3.1 | [11] |

| Annealed in hydrogen | 3.2 | [11] |

| Post-deposition treatment dependent | 2.97 - 3.18 | [11] |

| Grown at optimal conditions | ~3.09 | [7] |

| As-deposited, amorphous | 2.70 | [13] |

| Fundamental band gap (linear fitting) | 2.85 ± 0.03 | [13] |

| Investigated samples | 3.4 - 3.7 | [13][14] |

Visualizing the Computational Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical DFT calculation for Cd₂SnO₄ and the relationship between computational parameters and the resulting electronic properties.

Conclusion

The electronic band structure of this compound is a critical area of study for the advancement of transparent conducting oxides. A synergistic approach, combining first-principles theoretical calculations with robust experimental validation, is paramount for a comprehensive understanding. The choice of computational functional significantly impacts the accuracy of predicted band gaps, with hybrid functionals showing better agreement with experimental findings. Experimental results, in turn, are highly dependent on the synthesis method and post-deposition treatments. This guide provides a foundational understanding of the methodologies and key parameters involved in the investigation of Cd₂SnO₄'s electronic properties, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. journals.yu.edu.jo [journals.yu.edu.jo]

- 4. americanelements.com [americanelements.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cubic and orthorhombic Cd2SnO4 microcrystals: molten salt synthesis, phase evolution and dye degradation studies [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Optical Properties of Cadmium Stannate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core optical properties of cadmium stannate (Cd₂SnO₄), a transparent conducting oxide with significant potential in various optoelectronic applications. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the relationships between synthesis, structure, and optical characteristics.

Core Optical Properties of this compound

This compound (Cd₂SnO₄), often referred to as CTO, is an n-type semiconductor distinguished by its unique combination of high electrical conductivity and high optical transparency in the visible spectrum.[1][2] These properties make it a compelling alternative to more conventional transparent conducting oxides like indium tin oxide (ITO) and fluorine-doped tin oxide (FTO).[3][4] The desirable characteristics of CTO include a wide bandgap, a high absorption coefficient, and high transmittance of visible light.[2]

Quantitative Optical Data Summary

The optical properties of this compound can vary depending on the synthesis method, deposition parameters, and post-deposition treatments such as annealing.[5][6][7] The following tables summarize key quantitative data reported in the literature.

Table 1: Reported Band Gap Energies for this compound

| Synthesis Method | Annealing Conditions | Band Gap (Eg) [eV] | Reference(s) |

| RF Magnetron Sputtering | Annealed in Ar/CdS | ~3.3 | [3] |

| Sol-Gel | Annealed at 450 °C - 650 °C | 3.5 - 3.7 | [6][8] |

| Spray Pyrolysis | As-deposited | 3.51 | [9] |

| Chemical Bath Deposition | Annealed | 3.08 | [10][11] |

| Density Functional Theory (DFT) | - | 3.13 | [12][13] |

Table 2: Refractive Index and Extinction Coefficient of this compound

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Synthesis Method | Reference(s) |

| 633 | 2.53 | - | DFT Calculation | [12] |

| 350-1000 | 1.7 - 1.9 | Varies with annealing | Sol-Gel | [13] |

| Visible Range | Peak at ~2.4 eV | Varies with thickness | Spray Pyrolysis | [5] |

Table 3: Transmittance and Absorbance of this compound Thin Films

| Film Thickness (Å) | Wavelength Range (nm) | Average Transmittance (%) | Absorbance | Synthesis Method | Reference(s) |

| 6500 | Visible Spectrum | ~80 | Near-zero from 500-1200 nm | RF Magnetron Sputtering | [3][14] |

| 2800 | Visible Spectrum | 78 | - | Sol-Gel | [2] |

| - | 400-1500 | >75 | - | Spray Pyrolysis | [9] |

| 2000 | Visible Spectrum | >80 | - | Chemical Bath Deposition | [10][11] |

| 1166 | Visible Spectrum | Good | - | Thermal Evaporation | [15] |

Experimental Protocols

The characterization of the optical properties of this compound thin films involves several key experimental techniques. The following sections provide an overview of the methodologies for synthesis and characterization.

Synthesis of this compound Thin Films

Various methods are employed to synthesize high-quality this compound thin films, each influencing the final optical and electrical properties.

-

RF Magnetron Sputtering: This physical vapor deposition (PVD) technique utilizes a radio frequency magnetron source to sputter material from a target onto a substrate.[3][14] Targets are typically prepared by mixing and reacting cadmium oxide (CdO) and tin oxide (SnO₂) powders.[16] Films can be deposited onto unheated or heated glass substrates and may be subsequently annealed to improve crystallinity and conductivity.[3][14]

-

Sol-Gel Process: The sol-gel technique is a wet-chemical method that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).[2] For this compound, precursors such as cadmium acetate (B1210297) and tin(IV) chloride are often used.[2] The films are typically deposited by dip-coating or spin-coating, followed by annealing at elevated temperatures to induce crystallization.[2][6]

-

Spray Pyrolysis: In this method, a precursor solution containing cadmium and tin salts (e.g., cadmium acetate and tin(II) chloride) is sprayed onto a heated substrate.[5][9] The droplets undergo pyrolysis on the hot surface, leading to the formation of a thin film.[9] Substrate temperature is a critical parameter that influences the film's properties.[17]

-

Chemical Bath Deposition (CBD): CBD is a solution-based deposition technique where the substrate is immersed in a chemical bath containing the precursor ions.[10][11] Thin film deposition occurs through a controlled chemical reaction. For Cd₂SnO₄, a multi-step process involving the successive deposition of SnO₂ and CdO layers followed by annealing can be employed.[10][11]

Optical Characterization Techniques

-

UV-Vis Spectroscopy: This is a fundamental technique to determine the transmittance, absorbance, and optical band gap of thin films.[5][18] A spectrophotometer measures the intensity of light passing through the sample (transmittance) and the amount of light absorbed by the sample (absorbance) over a range of wavelengths, typically from the ultraviolet to the near-infrared region.[19] The optical band gap (Eg) is often determined from the absorption data using a Tauc plot, which plots (αhν)² versus photon energy (hν) for a direct bandgap semiconductor, where α is the absorption coefficient.[4]

-

Spectroscopic Ellipsometry: This non-destructive optical technique is highly sensitive for determining thin film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').[20] It measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence.[20][21] A model-based analysis is then used to extract the desired film properties.[20]

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of this compound thin films and the logical relationship between synthesis parameters and the resulting optical properties.

Caption: Experimental workflow for synthesis and optical characterization of Cd₂SnO₄.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. svc.org [svc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ripublication.com [ripublication.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. research-hub.nrel.gov [research-hub.nrel.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 20. eureka.patsnap.com [eureka.patsnap.com]

- 21. spie.org [spie.org]

Unraveling the Electrical Conductivity of Cadmium Stannate: A Technical Guide

An in-depth exploration of the fundamental mechanisms governing charge transport in Cadmium Stannate (Cd2SnO4), a prominent transparent conducting oxide.

This compound (Cd2SnO4) has garnered significant attention within the realm of materials science and optoelectronics due to its unique combination of high electrical conductivity and optical transparency in the visible spectrum.[1][2][3][4] These properties make it a compelling candidate for a variety of applications, including transparent electrodes in solar cells, flat-panel displays, and heat mirrors.[1][4][5] This technical guide delves into the core mechanisms that underpin the electrical conductivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its charge transport phenomena.

The Intrinsic Nature of Conductivity: A Tale of Defects

The electrical conductivity of this compound, an n-type semiconductor, is intrinsically linked to the presence of native point defects in its crystal lattice.[6] While initial hypotheses pointed towards oxygen vacancies as the primary source of donor states, more recent theoretical and experimental studies suggest a more complex picture.[6][7][8] First-principles calculations have indicated that the formation energy of oxygen vacancies is relatively high, making them less likely to be the dominant charge carriers.[7] Instead, the tin-on-cadmium (Sn_Cd) antisite defect , where a tin atom occupies a cadmium lattice site, is now widely considered to be the most probable donor defect responsible for the high carrier concentrations observed in Cd2SnO4.[7]

The concentration of these intrinsic defects, and consequently the material's conductivity, is highly sensitive to the synthesis and post-processing conditions. For instance, annealing in a cadmium-rich atmosphere has been shown to enhance the formation of Sn_Cd antisite defects, leading to lower resistivity and higher mobility.[7]

Key Electrical and Optical Properties

The performance of this compound as a transparent conducting oxide is defined by a set of key electrical and optical parameters. The interplay between these properties determines its suitability for specific applications.

| Property | Typical Values | References |

| Sheet Resistance (R_sh) | As low as 2 Ω/sq for a 6500 Å thick film | [1][2][3] |

| Resistivity (ρ) | ~1.27 x 10⁻⁴ Ω·cm to 2.07 x 10⁻⁴ Ω·cm | [6][8] |

| Carrier Concentration (n) | 7.40 x 10²⁰ cm⁻³ to 9 x 10²⁰ cm⁻³ | [1][6] |

| Electron Mobility (μ) | 32.3 cm²/V·s to 57 cm²/V·s | [1][5][6] |

| Optical Bandgap (E_g) | 2.97 eV to 3.3 eV | [1][6] |

| Visible Transmittance | ~80% - 94% | [1][2][3][8] |

Experimental Protocols for Synthesis and Characterization

A thorough understanding of the electrical conductivity in this compound necessitates robust experimental methodologies for both material synthesis and property characterization.

Thin Film Deposition by RF Magnetron Sputtering

Radio frequency (RF) magnetron sputtering is a widely employed technique for depositing high-quality this compound thin films.[1][2][3]

Protocol:

-

Target Preparation: A high-purity, hot-pressed ceramic target of Cd2SnO4 is used.

-

Substrate: Corning 7059 glass or other suitable substrates are cleaned and mounted in the sputtering chamber.

-

Deposition Parameters:

-

Base Pressure: The chamber is evacuated to a base pressure of less than 2 x 10⁻⁶ Torr.

-

Sputtering Gas: A mixture of argon (Ar) and oxygen (O2) is introduced. The O2/Ar ratio is a critical parameter influencing film properties.

-

Sputter Pressure: Maintained typically between 10-20 mTorr.

-

RF Power: Usually in the range of 100 to 140 watts.

-

Substrate Temperature: Can be varied from unheated to several hundred degrees Celsius.

-

-

Post-Deposition Annealing: As-deposited films are often amorphous and require a high-temperature anneal (500°C to 700°C) in a controlled atmosphere (e.g., flowing argon, sometimes with the addition of CdS vapor) to achieve the desired crystalline spinel phase and enhance electrical properties.[1]

Electrical Characterization

Four-Point Probe Method for Sheet Resistance:

The four-point probe technique is a standard method for measuring sheet resistance, which minimizes the influence of contact resistance.[9][10][11][12]

Protocol:

-

Probe Configuration: A linear array of four equally spaced probes is brought into contact with the film surface.[9][10]

-

Current Application: A constant DC current (I) is passed through the two outer probes.[9][10][11]

-

Voltage Measurement: The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.[9][10][11]

-

Sheet Resistance Calculation: The sheet resistance (R_sh) is calculated using the formula: R_sh = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) This formula is valid for thin films with dimensions significantly larger than the probe spacing. Geometric correction factors are applied for smaller samples.[11]

Hall Effect Measurement for Carrier Concentration and Mobility:

Hall effect measurements provide crucial information about the carrier type, concentration, and mobility.

Protocol:

-

Sample Preparation: A rectangular or van der Pauw geometry sample is prepared.

-

Electrical Contacts: Ohmic contacts are made at the corners of the sample.

-

Measurement Setup:

-

A constant current (I) is passed through two opposite contacts.

-

A magnetic field (B) is applied perpendicular to the film plane.

-

The Hall voltage (V_H) is measured across the other two contacts.

-

-

Calculation:

-

Hall Coefficient (R_H): R_H = (V_H * t) / (I * B), where 't' is the film thickness.

-

Carrier Concentration (n): n = 1 / (e * R_H), where 'e' is the elementary charge.

-

Mobility (μ): μ = |R_H| / ρ, where ρ is the resistivity measured separately (e.g., using the four-point probe method).

-

Structural and Optical Characterization

X-ray Diffraction (XRD):

XRD is essential for determining the crystal structure and phase purity of the Cd2SnO4 films. The presence of a single-phase polycrystalline spinel structure is crucial for optimal electrical performance.[1]

UV-Vis-NIR Spectroscopy:

This technique is used to measure the optical transmittance and absorbance of the films, from which the optical bandgap can be determined. High transmittance in the visible region is a key requirement for transparent conducting oxides.[1]

Visualizing the Core Concepts

To further elucidate the relationships between synthesis, structure, and properties, the following diagrams are provided.

Caption: Dominant defect mechanism in this compound.

Caption: General experimental workflow for Cd2SnO4 thin films.

Caption: Influence of sputtering parameters on film properties.

Conclusion

The electrical conductivity of this compound is a multifaceted phenomenon primarily governed by intrinsic defect chemistry, with the Sn_Cd antisite defect playing a pivotal role. The ability to precisely control synthesis and processing parameters, particularly during RF magnetron sputtering and subsequent annealing, is paramount to optimizing the material's electrical and optical properties. A comprehensive characterization using techniques such as four-point probe, Hall effect, XRD, and UV-Vis-NIR spectroscopy is crucial for understanding and tailoring the performance of Cd2SnO4 for advanced optoelectronic applications. This guide provides a foundational understanding of these core principles for researchers and professionals working with this promising transparent conducting oxide.

References

- 1. svc.org [svc.org]

- 2. svc.org [svc.org]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Four Point Probe Measurement Explained [suragus.com]

- 11. fytronix.com [fytronix.com]

- 12. Sheet resistance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cadmium Stannate Thin Film Deposition Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques utilized for the deposition of cadmium stannate (Cd₂SnO₄) thin films, a transparent conducting oxide (TCO) with significant potential in various optoelectronic applications. The document details the methodologies of prominent deposition techniques, presents a comparative analysis of the resulting film properties, and visualizes the procedural workflows.

Introduction to this compound

This compound (CTO) is an n-type semiconductor material recognized for its unique combination of high electrical conductivity and high optical transparency in the visible spectrum.[1] These properties make it a compelling alternative to more commonly used TCOs like indium tin oxide (ITO), particularly in applications such as solar cells, liquid crystal displays, and other optoelectronic devices. The performance of CTO thin films is intrinsically linked to the deposition technique employed, which influences the film's structural, electrical, and optical characteristics. This guide explores four key deposition methods: Spray Pyrolysis, RF Magnetron Sputtering, Sol-Gel, and Pulsed Laser Deposition.

Deposition Techniques: Methodologies and Properties

This section delves into the experimental protocols and resulting film properties for each of the primary deposition techniques. A summary of the quantitative data is presented in Table 1 for easy comparison.

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique that involves spraying a precursor solution onto a heated substrate. The precursors thermally decompose upon contact with the hot surface, forming a thin film of the desired material. This method is particularly attractive for large-area applications.

Experimental Protocol:

A typical experimental setup for spray pyrolysis of this compound thin films involves the following steps:

-

Precursor Solution Preparation: Cadmium acetate (B1210297) (Cd(CH₃COO)₂) and tin(II) chloride (SnCl₂) are commonly used as precursors.[2] These are dissolved in a solvent, often a mixture of water and isopropanol.[3] A few drops of hydrochloric acid may be added to ensure a clear solution.[2] The molar or weight ratio of cadmium to tin precursors is a critical parameter that influences the stoichiometry and properties of the final film.[2]

-

Deposition Parameters: The precursor solution is atomized and sprayed onto a pre-heated glass substrate.[2] Key deposition parameters that are carefully controlled include:

-

Substrate Temperature: Typically in the range of 400°C to 500°C.[4] Film formation may not occur at lower temperatures.[3]

-

Carrier Gas: Compressed air is often used as the carrier gas to transport the atomized droplets to the substrate.[5] The flow rate and pressure are maintained at constant values.[2]

-

Spray Nozzle to Substrate Distance: This distance is kept constant to ensure uniform deposition.[2]

-

Spray Time and Interval: The duration of the spray and the interval between sprays are controlled to achieve the desired film thickness.[2]

-

-

Post-Deposition Treatment: In some cases, a post-deposition annealing step in a controlled atmosphere (e.g., vacuum or argon) at temperatures around 600°C can be performed to improve the crystallinity and electrical properties of the films.[3]

Resulting Film Properties:

This compound films prepared by spray pyrolysis typically exhibit good transparency and conductivity. The properties are highly dependent on the deposition temperature and precursor ratios. For instance, films deposited at 500°C tend to be crystalline with an orthorhombic phase, while those deposited at 450°C can be amorphous.[3]

RF Magnetron Sputtering

Radio frequency (RF) magnetron sputtering is a physical vapor deposition (PVD) technique that involves bombarding a target material with energetic ions in a plasma, causing atoms from the target to be ejected and deposited onto a substrate. This method offers excellent control over film thickness and uniformity.

Experimental Protocol:

The deposition of this compound thin films via RF magnetron sputtering generally follows this procedure:

-

Target Material: A sputtering target is fabricated from a mixture of cadmium oxide (CdO) and tin oxide (SnO₂) powders.[6] The composition of the target determines the stoichiometry of the deposited film.

-

Sputtering System and Parameters: The deposition is carried out in a vacuum chamber. The key parameters include:

-

Base Pressure: The chamber is evacuated to a high vacuum, typically on the order of 10⁻⁶ Torr.[7]

-

Sputtering Gas: Argon (Ar) is commonly used as the sputtering gas.[7] The working pressure during deposition is a critical parameter.

-

RF Power: The power applied to the magnetron source influences the deposition rate and film properties.[7]

-

Substrate Temperature: Deposition can be carried out on unheated or heated substrates.[8]

-

-

Post-Deposition Annealing: As-deposited films are often amorphous and exhibit high sheet resistance. A post-deposition annealing step, typically in an argon atmosphere containing CdS vapor, is crucial for crystallizing the film into the desired single-phase spinel structure and improving its electrical conductivity.[8]

Resulting Film Properties:

RF magnetron sputtered this compound films, after annealing, can exhibit excellent electrical and optical properties. Randomly-oriented single-phase Cd₂SnO₄ thin films have shown high mobility and carrier density.[3]

Sol-Gel Process

The sol-gel technique is a wet-chemical method used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This process allows for the production of thin films with high purity and homogeneity at relatively low temperatures.

Experimental Protocol:

A typical sol-gel process for this compound thin film deposition involves these stages:

-

Precursor Solution (Sol) Preparation: Cadmium acetate and a tin alkoxide, such as tin(IV) isopropoxide, are common precursors. These are dissolved in a suitable solvent, often an alcohol, along with a stabilizing agent. The solution is typically stirred for an extended period to ensure homogeneity.

-

Coating: The sol is deposited onto a substrate using techniques like dip-coating or spin-coating. The withdrawal speed or spin speed and duration are controlled to achieve the desired film thickness.

-

Drying and Annealing: The coated substrate is first dried at a low temperature to remove the solvent. Subsequently, it is annealed at higher temperatures (e.g., 500-700°C) in a controlled atmosphere (e.g., air or nitrogen) to promote the formation of the crystalline this compound phase.[9] The annealing temperature and duration are critical for achieving the desired crystal structure and properties.

Resulting Film Properties:

Sol-gel derived this compound films can be highly transparent and conductive. The electrical properties, particularly the charge carrier concentration, are strongly influenced by the thermal after-treatment.[10]

Pulsed Laser Deposition (PLD)

Pulsed laser deposition is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. The material is vaporized from the target in a plasma plume, which deposits it as a thin film on a substrate. PLD offers precise control over film stoichiometry.[11]

Experimental Protocol:

The PLD process for depositing this compound thin films typically includes the following steps:

-

Target Preparation: A dense, high-purity target of this compound is required.[12] This can be prepared by sintering a mixture of CdO and SnO₂ powders.

-

Deposition Chamber and Laser Parameters: The deposition is carried out in a high-vacuum chamber. The key parameters are:

-

Laser Source: Excimer lasers (e.g., KrF, 248 nm) or Nd:YAG lasers are commonly used.[13][14]

-

Laser Fluence: The energy of the laser pulse per unit area on the target is a critical parameter influencing the ablation process and film properties.[13]

-

Repetition Rate: The number of laser pulses per second.[13]

-

Substrate Temperature: The substrate is often heated during deposition to promote crystalline growth.

-

Background Gas: The deposition can be performed in a high vacuum or in the presence of a background gas like oxygen to control the film's oxygen stoichiometry.

-

-

Film Growth: The ablated material from the target forms a plasma plume that expands and deposits onto the heated substrate, forming a thin film.

Resulting Film Properties:

Pulsed laser deposition can produce high-quality, stoichiometric this compound thin films. The electrical properties, such as resistivity, can be tuned by controlling the deposition temperature.[10]

Comparative Data of Deposition Techniques

The following table summarizes the key quantitative data for this compound thin films deposited by the different techniques discussed.

| Deposition Technique | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Optical Transmittance (%) | Band Gap (eV) |

| Spray Pyrolysis | 3.5 x 10⁻³ - 35.6 x 10⁻⁴[3] | 1.7 x 10²⁰ (for IZO)[3] | 12.5 (for IZO)[3] | ~86[3] | 2.7 - 3.27[3] |

| RF Magnetron Sputtering | 1.28 x 10⁻⁴[3] | ~7 x 10²⁰[3] | >50[3] | ~80[8] | - |

| Sol-Gel | - | 10¹⁹ - 10²²[10] | - | 78[11] | ~3.0[1] |

| Pulsed Laser Deposition | 1.96 x 10⁻⁵ (for Sn-doped CdO)[10] | - | - | 78-89 (for Sn-doped CdO)[10] | ~3.13[1] |

Note: Some values are for related materials (IZO, Sn-doped CdO) as direct data for this compound was not available in the cited sources. These are provided for comparative context.

Visualizing the Deposition Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the described deposition techniques and a general characterization process.

Conclusion

The choice of deposition technique for this compound thin films is a critical decision that directly impacts the final properties of the material and its suitability for a given application. Spray pyrolysis offers a low-cost, scalable solution, while RF magnetron sputtering provides excellent control over film uniformity and properties, especially after annealing. The sol-gel method allows for high-purity films at lower processing temperatures, and pulsed laser deposition excels in achieving stoichiometric transfer from the target to the substrate. This guide provides the foundational knowledge for researchers and scientists to select and optimize the appropriate deposition technique for their specific needs in the development of advanced optoelectronic devices.

References

- 1. mdpi.com [mdpi.com]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Novel procedure to prepare this compound films using spray pyrolysis technique for solar cell applications | Semantic Scholar [semanticscholar.org]

- 5. journals.yu.edu.jo [journals.yu.edu.jo]

- 6. americanelements.com [americanelements.com]

- 7. mdpi.com [mdpi.com]

- 8. research-hub.nrel.gov [research-hub.nrel.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optical and Electrical Properties of CdO: Sn Thin Films for Solar Cell Applications [article.sapub.org]

- 11. mdpi.com [mdpi.com]

- 12. target-materials.com [target-materials.com]

- 13. A practical guide to pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical Modeling of Cadmium Stannate Properties: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cadmium stannate (Cd₂SnO₄) is a transparent conducting oxide (TCO) that has garnered significant interest for its potential applications in various optoelectronic devices, including solar cells, flat panel displays, and heat mirrors.[1][2][3] Its desirable properties include high electrical conductivity, excellent optical transparency in the visible spectrum, and good thermal stability.[1][4] Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), plays a crucial role in understanding and predicting the fundamental properties of this compound, thereby guiding experimental efforts to optimize its performance for specific applications.[1][5] This technical guide provides a comprehensive overview of the theoretical modeling of this compound's properties, supplemented with detailed experimental protocols for its synthesis and characterization.

Theoretical Modeling of this compound Properties

The theoretical investigation of this compound primarily revolves around understanding its structural, electronic, and optical properties at a quantum mechanical level. DFT is the most widely employed computational method for this purpose.[1][5]

Crystal Structure

This compound can exist in two primary crystal structures: a cubic spinel structure and an orthorhombic structure.[6] The specific phase obtained depends on the synthesis conditions. Theoretical modeling typically begins by defining the atomic positions within the unit cell of the chosen crystal structure.

Electronic Properties

The electronic properties of a material dictate its electrical conductivity. For this compound, key parameters of interest include the electronic band structure, density of states (DOS), and effective mass of charge carriers.

-

Electronic Band Structure: DFT calculations are used to determine the electronic band structure, which reveals the relationship between the energy and momentum of electrons in the crystal. A crucial parameter obtained from the band structure is the band gap (Eg) , which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). Calculations have shown that Cd₂SnO₄ is a direct band gap semiconductor, with the VBM and CBM located at the same point in the Brillouin zone.[5] The calculated band gap values can vary depending on the exchange-correlation functional used in the DFT calculations. For instance, the Perdew–Burke–Ernzerhof (PBE) functional, a common implementation of the Generalized Gradient Approximation (GGA), tends to underestimate the experimental band gap.[1][5] More advanced hybrid functionals or the GGA+U method, which incorporates a Hubbard U term to account for strong on-site Coulomb interactions of localized electrons, can provide more accurate band gap predictions that are in better agreement with experimental values.[1][5]

-

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. Analysis of the partial DOS (PDOS) reveals the contribution of different atomic orbitals (e.g., Cd, Sn, O) to the valence and conduction bands.[7] For instance, the bottom of the conduction band in Cd₂SnO₄ is primarily composed of Cd 5s and Sn 5s orbitals, while the top of the valence band is dominated by O 2p orbitals.[7]

-

Effective Mass: The effective mass of electrons and holes, which can be calculated from the curvature of the conduction and valence bands, respectively, is a critical parameter for determining charge carrier mobility and, consequently, the electrical conductivity of the material.[5]

Optical Properties

The optical properties of this compound, such as its transparency and absorption characteristics, are directly related to its electronic structure. Theoretical modeling can predict various optical parameters, including the dielectric function, absorption coefficient, and refractive index.

-

Dielectric Function: The frequency-dependent dielectric function describes the response of the material to an external electromagnetic field. Its imaginary part is directly related to the absorption of light.

-

Absorption Coefficient: The absorption coefficient indicates how far into a material light of a particular wavelength can penetrate before being absorbed. Theoretical calculations can predict the absorption spectrum, which is crucial for applications like transparent electrodes where low absorption in the visible range is desired.[1]

-

Refractive Index: The refractive index is another important optical constant that can be derived from the dielectric function. It is essential for the design of antireflection coatings and other optical components.[1]

Data Presentation

The following tables summarize key quantitative data on the properties of this compound obtained from both theoretical calculations and experimental measurements.

Table 1: Electronic Properties of this compound

| Property | Theoretical Value (DFT-PBE) | Theoretical Value (DFT-Hybrid/GGA+U) | Experimental Value |

| Band Gap (eV) | 0.381 - 0.416 eV[1][5] | 2.216 - 3.13 eV[1][5] | ~3.0 eV[1] |

| Electron Effective Mass | 0.18 m₀ (undoped)[5] | - | - |

| Carrier Concentration | - | - | 10.4 x 10²⁰ cm⁻³[4] |

| Carrier Mobility | - | - | 9.1 cm²/Vs[4] |

| Electrical Conductivity | - | - | Up to 6500 Ω⁻¹cm⁻¹[8] |

| Resistivity | - | - | 6.6 x 10⁻⁴ Ω·cm[4] |

Table 2: Optical Properties of this compound

| Property | Theoretical Value | Experimental Value |

| Optical Transmittance (Visible) | ~88% (undoped), ~92% (La-doped)[5] | >80%[1], ~85%[8], >90%[4] |

| Absorption Coefficient | 1.43 x 10⁴ cm⁻¹[1] | >2 x 10⁴ cm⁻¹[1] |

| Refractive Index | 2.53[1] | - |

| Dielectric Constant | 6.401[1] | - |

Experimental Protocols

The theoretical models are validated and refined through experimental synthesis and characterization of this compound. The following sections provide detailed methodologies for key experimental techniques.

Thin Film Deposition Techniques

1. Radio Frequency (RF) Magnetron Sputtering

RF magnetron sputtering is a physical vapor deposition (PVD) technique widely used for producing high-quality thin films of this compound.[2][3]

-

Target Preparation: A ceramic target of this compound (Cd₂SnO₄) is used as the source material.

-

Substrate Preparation: Substrates, typically glass or silicon wafers, are cleaned ultrasonically in a sequence of acetone, ethanol, and deionized water, and then dried with nitrogen gas.

-

Deposition Parameters:

-

Base Pressure: The sputtering chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

-

Sputtering Gas: Argon is commonly used as the sputtering gas, with a working pressure in the range of 1 to 10 mTorr.

-

RF Power: The RF power applied to the target typically ranges from 50 to 200 W.

-

Substrate Temperature: The substrate can be heated during deposition, with temperatures ranging from room temperature to several hundred degrees Celsius to control the film's crystallinity and properties.

-

Deposition Time: The thickness of the film is controlled by the deposition time.

-

-

Post-Deposition Annealing: After deposition, the films are often annealed in a controlled atmosphere (e.g., air, argon, or a mixture) at temperatures ranging from 400 to 600 °C to improve their crystallinity and electrical conductivity.[4]

2. Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable chemical deposition technique suitable for producing large-area this compound thin films.[6]

-

Precursor Solution Preparation: A precursor solution is prepared by dissolving cadmium and tin salts (e.g., cadmium acetate (B1210297) and tin(IV) chloride) in a suitable solvent, such as deionized water or a mixture of water and alcohol. The molar ratio of cadmium to tin is carefully controlled.

-

Substrate Preparation: Glass substrates are cleaned as described for RF magnetron sputtering.

-

Deposition Process:

-

The cleaned substrate is placed on a hot plate and heated to a specific temperature, typically between 400 and 550 °C.[9]

-

The precursor solution is atomized into fine droplets using a spray nozzle and directed towards the heated substrate.

-

The droplets undergo pyrolysis upon hitting the hot substrate, forming a thin film of this compound.

-

-

Process Parameters:

-

Substrate Temperature: This is a critical parameter that influences the film's structure and properties.

-

Spray Rate: The rate at which the solution is sprayed onto the substrate.

-

Carrier Gas: Compressed air is often used as the carrier gas to atomize and transport the precursor solution.

-

Nozzle-to-Substrate Distance: This distance affects the droplet size and temperature before reaching the substrate.

-

3. Sol-Gel Method

The sol-gel method is a wet-chemical technique that allows for the synthesis of this compound with good homogeneity at relatively low temperatures.[10]

-

Precursor Preparation: Cadmium and tin precursors, such as cadmium acetate and tin(IV) chloride, are dissolved in a solvent, typically an alcohol.

-

Sol Formation: A chelating agent or stabilizer is often added to the solution to control the hydrolysis and condensation reactions, leading to the formation of a stable sol.

-

Film Deposition: The sol is deposited onto a cleaned substrate using techniques like dip-coating or spin-coating.

-

Drying and Annealing: The coated substrate is first dried at a low temperature (e.g., 100 °C) to remove the solvent and then annealed at a higher temperature (e.g., 400-600 °C) to promote the formation of the crystalline this compound phase.

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure and phase purity of the synthesized this compound films.[8]

-

Principle: A monochromatic X-ray beam is directed onto the thin film sample. The interaction of the X-rays with the crystalline lattice results in constructive interference at specific angles (Bragg's Law), producing a diffraction pattern.

-

Instrumentation: A diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is commonly used.

-

Measurement: The detector scans a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal structure (cubic spinel or orthorhombic) and preferred orientation of the film. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. For thin films, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film and minimize interference from the substrate.[1]

2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and microstructure of the this compound thin films.[11]

-

Principle: A focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are used to form an image.

-

Instrumentation: A scanning electron microscope.

-

Sample Preparation: For insulating substrates, a thin conductive coating (e.g., gold or carbon) may be applied to the sample to prevent charging.

-

Imaging: The SEM provides high-resolution images of the film's surface, revealing details about grain size, shape, porosity, and the presence of any defects. Cross-sectional SEM can be used to measure the film thickness.[11]

-

Energy-Dispersive X-ray Spectroscopy (EDS): SEM is often equipped with an EDS detector, which allows for the elemental analysis of the film, confirming the presence and relative abundance of cadmium, tin, and oxygen.

3. UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical properties of the this compound thin films, such as their transmittance, absorbance, and optical band gap.[5]

-

Principle: A beam of light in the ultraviolet and visible range is passed through the thin film sample. The amount of light transmitted and absorbed by the film is measured as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Measurement: The transmittance and absorbance spectra are recorded over a specific wavelength range (e.g., 300-1100 nm).

-

Data Analysis:

-

Transmittance: The percentage of light that passes through the film is plotted against the wavelength. High transmittance in the visible region is a key characteristic of TCOs.

-

Optical Band Gap: The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot. For a direct band gap semiconductor like this compound, a plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient, will yield a straight line. The extrapolation of this line to the energy axis gives the value of the optical band gap.

-

Mandatory Visualization

Caption: Workflow for theoretical modeling of this compound properties using DFT.

Caption: General experimental workflow for this compound thin film synthesis and characterization.

References

- 1. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]

- 2. researchgate.net [researchgate.net]

- 3. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]

- 4. semedsanalysis.wordpress.com [semedsanalysis.wordpress.com]

- 5. ossila.com [ossila.com]

- 6. Thin Film X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]

- 7. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. journals.yu.edu.jo [journals.yu.edu.jo]

- 10. researchgate.net [researchgate.net]

- 11. Thin film characterization [bio-protocol.org]

The Dawn of a Transparent Conductor: A Technical History of Cadmium Stannate

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of cadmium stannate, a key material in transparent conductive oxide technology.

Introduction

This compound (with common forms being Cd₂SnO₄ and CdSnO₃) is a significant n-type semiconductor, notable for its unique combination of high electrical conductivity and optical transparency.[1] These properties have made it a material of interest for a variety of applications, including transparent electrodes in solar cells, liquid crystal displays, and heat mirrors.[2] This technical guide delves into the history of this compound, from the discovery of its constituent element, cadmium, to the pioneering work in its synthesis and characterization as a functional material. The document provides detailed experimental protocols for its preparation and presents key quantitative data on its properties.

Discovery and Historical Development

The journey of this compound begins with the discovery of cadmium itself. In 1817, German chemist Friedrich Stromeyer is credited with discovering the element as an impurity in zinc carbonate.[3][4][5] He observed that some impure samples of calamine (B1170190) (zinc carbonate) changed color when heated, a phenomenon not seen in pure samples. Intrigued, Stromeyer undertook a detailed investigation that led to the isolation of a new metallic element, which he named "cadmium" from the Latin cadmia, meaning calamine.[4]

While cadmium compounds found early use as pigments, the exploration of more complex materials like this compound came much later with the rise of semiconductor technology. The initial preparation of this compound material was first reported by Smith, who utilized solid-state reaction methods.[2] A significant milestone in the application of this compound was the development of thin film deposition techniques. A. J. Nozik was the first to report the preparation of this compound thin films using RF sputtering, a development that opened the door for its use in optoelectronic devices.[2][6]

The timeline below outlines key milestones in the history of this compound:

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1817 | Discovery of the element Cadmium | Friedrich Stromeyer | Foundation for the later synthesis of cadmium-containing compounds.[3][4][5] |

| Mid-20th Century | First reported synthesis of this compound material | Smith | Established the solid-state reaction method for producing this compound.[2] |

| 1972 | First reported preparation of this compound thin films | A. J. Nozik | Pioneered the use of RF sputtering for depositing thin films, enabling optoelectronic applications.[6] |

| Late 20th Century - Present | Advancements in synthesis techniques and applications | Various researchers | Development of methods like spray pyrolysis, coprecipitation, and MOCVD for improved film quality and exploration of applications in solar cells and other devices.[7][8] |

Physicochemical Properties

This compound, most commonly in the Cd₂SnO₄ form, crystallizes in the inverse cubic spinel structure.[9] It is this crystal structure that contributes to its desirable electronic properties. The material is a wide-bandgap semiconductor, which accounts for its transparency to visible light.

Optical and Electrical Properties

The combination of high optical transmittance and low electrical resistivity makes this compound a superior transparent conducting oxide (TCO). The following tables summarize key quantitative data for this compound thin films prepared by various methods.

Table 1: Electrical Properties of this compound (Cd₂SnO₄) Thin Films

| Deposition Method | Sheet Resistance (Ω/sq) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Electron Mobility (cm²/V·s) |

| RF Magnetron Sputtering | As low as 2 | 35.6 x 10⁻⁴ | ~10²⁰ | 10 to 100 |

| Spray Pyrolysis | 15 - 700 | - | - | - |

Table 2: Optical Properties of this compound (Cd₂SnO₄) Thin Films

| Deposition Method | Average Transmittance (Visible Spectrum) | Optical Band Gap (eV) |

| RF Magnetron Sputtering | ~80% | ~3.9 |

| Spray Pyrolysis | ~86% - 99.8% | 2.7 - 2.94 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible research. Below are protocols for two common synthesis methods: coprecipitation for powder synthesis and spray pyrolysis for thin film deposition.

Synthesis of this compound Powder via Coprecipitation

This method allows for the synthesis of both cadmium metastannate (CdSnO₃) and cadmium orthostannate (Cd₂SnO₄) powders.[10]

1. Precursor Solution Preparation:

-

Prepare a 0.1 mol/L aqueous solution of tin(IV) chloride (SnCl₄·5H₂O).

-

Prepare a 0.1 mol/L aqueous solution of cadmium acetate (B1210297) (Cd(CH₃COO)₂·2H₂O).

-

Prepare a 0.2 mol/L aqueous solution of ammonium (B1175870) carbonate ((NH₄)₂CO₃) to act as the precipitant.[10]

2. Coprecipitation:

-

For CdSnO₃, mix the tin and cadmium salt solutions in a 1:1 molar ratio.[10]

-

For Cd₂SnO₄, mix the tin and cadmium salt solutions in a 1:2 molar ratio.[10]

-

Slowly add the 0.2 mol/L ammonium carbonate solution to the mixed metal salt solution while stirring continuously. A white, fine-grained precipitate will form.

3. Washing and Drying:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the precipitate in an oven at 383 K (110 °C) for 10 hours.[10]

4. Calcination:

-

Calcine the dried powder in air at a temperature between 973 K (700 °C) and 1223 K (950 °C) for one hour to obtain the crystalline this compound phase.[10] The exact temperature will influence the final crystal structure and particle size.

Deposition of this compound Thin Films via Spray Pyrolysis

This technique is a cost-effective method for depositing uniform thin films over large areas.[2]

1. Precursor Solution Preparation:

-

Dissolve cadmium acetate (Cd(CH₃COO)₂·2H₂O) and tin(II) chloride (SnCl₂·2H₂O) in a suitable solvent, such as a mixture of water and isopropanol (B130326) (e.g., 4:1 ratio).[2][11]

-

The molar ratio of Cd:Sn in the solution can be varied (e.g., 2:1, 4:1, 6:1) to optimize the film properties.[2] A few drops of concentrated hydrochloric acid can be added to ensure a clear solution.[2]

2. Substrate Preparation:

-

Thoroughly clean glass substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

3. Spray Deposition:

-

Preheat the cleaned glass substrates to the desired deposition temperature, typically in the range of 400 °C to 500 °C.[2]

-

Atomize the precursor solution into fine droplets using a spray nozzle and a carrier gas (e.g., compressed air) at a constant flow rate (e.g., 6 L/min).[2]

-

Spray the aerosolized solution onto the heated substrates. The distance between the nozzle and the substrate (e.g., 35 cm) and the spray angle (e.g., 45°) should be kept constant.[2]

4. Post-Deposition Annealing (Optional):

-

The as-deposited films can be annealed in a controlled atmosphere (e.g., argon or vacuum) at elevated temperatures (e.g., 600 °C) to improve crystallinity and electrical conductivity.[7]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of this compound.

Conclusion

From the initial discovery of cadmium to the sophisticated fabrication of thin films, the history of this compound is a testament to the progress in materials science. Its excellent transparent conducting properties have established it as a valuable material in various technological fields, particularly in the realm of photovoltaics. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and optimize the synthesis and application of this versatile semiconductor. Future research may focus on enhancing its properties through doping, exploring novel low-temperature synthesis routes, and developing non-toxic alternatives with comparable performance.

References

- 1. mdpi.com [mdpi.com]

- 2. arxiv.org [arxiv.org]

- 3. Cadmium - Wikipedia [en.wikipedia.org]

- 4. Cadmium: An Illusive Presence | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 5. Cadmium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 6. svc.org [svc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Cadmium stannate phase diagram and stability

An In-depth Technical Guide to the Cadmium Stannate Phase Diagram and Stability for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nanomedicine, inorganic nanoparticles are emerging as versatile platforms for a range of applications, including imaging, targeting, and drug delivery.[1][2][3][4] The unique physical and chemical properties of these materials, which are dictated by their size, shape, composition, and crystal structure, make them highly attractive for therapeutic applications.[1][5] A thorough understanding of the material's fundamental properties, such as its phase stability under different temperatures and pressures, is crucial for the rational design and synthesis of nanoparticles with reproducible and reliable behavior in biological systems.

This compound (Cd2SnO4), a ternary oxide, serves as an excellent model system for understanding the complexities of phase behavior in multinary inorganic nanomaterials. While primarily known for its applications as a transparent conducting oxide in optoelectronics, the principles governing its synthesis, crystal structure, and stability are broadly applicable to the study of other inorganic nanoparticles relevant to the biomedical field. This technical guide provides a comprehensive overview of the this compound phase diagram and its stability, with a focus on the experimental methodologies used for its characterization. The information presented herein is intended to be a valuable resource for materials scientists, chemists, and drug development professionals working with inorganic nanomaterials.

Crystal Structures of this compound

This compound is known to crystallize in two primary polymorphs: a cubic inverse spinel structure and an orthorhombic structure.[6] The formation of a particular phase is highly dependent on the synthesis conditions, particularly the temperature.

-

Cubic Inverse Spinel (Fd-3m): This phase is typically formed at lower temperatures.[7] In the inverse spinel structure, the oxide ions form a face-centered cubic (FCC) lattice. The tin (Sn⁴⁺) cations occupy octahedral sites, while the cadmium (Cd²⁺) cations are distributed between both tetrahedral and octahedral sites.[6]

-

Orthorhombic (Pbam): The orthorhombic phase is the more thermodynamically stable form and is typically obtained at higher temperatures.[6][8]

The specific lattice parameters for each phase can vary slightly depending on the synthesis method and conditions.

Table 1: Crystallographic Data for this compound Polymorphs

| Crystal System | Space Group | Reported Lattice Parameters (Å) | Synthesis Conditions |

| Cubic | Fd-3m | a ≈ 9.17 - 9.21 | Lower temperatures |

| Orthorhombic | Pbam | a ≈ 9.49, b ≈ 10.53, c ≈ 3.26 | Higher temperatures |

Note: The lattice parameters are approximate values collated from multiple sources and can vary with synthesis conditions.

Phase Stability and Diagram

Temperature-Dependent Phase Stability

The synthesis of Cd2SnO4 typically involves the thermal treatment of precursor materials. The phase evolution as a function of temperature is a critical aspect of its stability.

-

Low Temperatures (< 873 K): At lower temperatures, the precursors decompose to form a mixture of cadmium oxide (CdO), tin dioxide (SnO2), and potentially amorphous phases.[6]

-

Formation of Cubic Cd2SnO4 (around 873 K): The formation of the cubic inverse spinel phase of Cd2SnO4 begins at approximately 873 K.[6]

-

Transition to Orthorhombic Cd2SnO4 (> 973 K): As the temperature increases above 973 K, the cubic phase begins to transform into the more stable orthorhombic phase.[9]

-

Decomposition (> 1320 K): At temperatures exceeding 1320 K, Cd2SnO4 decomposes into cadmium metatannate (CdSnO3) and cadmium oxide (CdO).[6]

-

Sublimation of CdO (> 1150 K): A significant factor affecting the stoichiometry and phase purity of the final product is the sublimation of CdO at temperatures above 1150 K.[6] This can lead to a cadmium deficiency and the formation of secondary phases like CdSnO3.

Pressure-Dependent Stability

There is limited experimental data specifically on the high-pressure behavior of Cd2SnO4. However, studies on isostructural M2SnO4 compounds (where M is a divalent metal) suggest that the ambient pressure structures can be stable up to significant pressures. For instance, Zn2SnO4, which also has an inverse spinel structure, and Ca2SnO4, which is orthorhombic, are reported to be stable in their ambient-pressure structures up to 20 GPa.[10] This suggests that Cd2SnO4 may also exhibit high structural stability under pressure, though further experimental verification is needed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound with desired phase purity and properties.

Synthesis Methodologies

1. Solid-State Reaction

This is a conventional method for producing polycrystalline powders.

-

Reactants: Cadmium oxide (CdO) and tin dioxide (SnO2) powders in a 2:1 molar ratio.

-

Procedure:

-

The reactant powders are intimately mixed, often by ball milling, to ensure homogeneity.

-

The mixture is pressed into pellets.

-

The pellets are calcined in air at temperatures ranging from 1073 K to 1273 K for extended periods (several hours to days).[6]

-

Intermediate grinding steps may be necessary to ensure complete reaction.

-

-

Outcome: Typically yields the orthorhombic phase due to the high temperatures involved.

2. Co-precipitation

This wet-chemical method allows for synthesis at lower temperatures and can produce finer particles.

-

Reactants: A soluble cadmium salt (e.g., cadmium acetate, Cd(CH3COO)2·2H2O), a soluble tin salt (e.g., tin tetrachloride, SnCl4·5H2O), and a precipitating agent (e.g., ammonium (B1175870) carbonate, (NH4)2CO3).[6]

-

Procedure:

-

Aqueous solutions of the cadmium and tin salts are prepared with a Cd:Sn molar ratio of 2:1.

-

The solutions are mixed, and the precipitating agent is added to form a co-precipitate of cadmium and tin precursors.

-

The precipitate is filtered, washed, and dried (e.g., at 383 K for 10 hours).[6]

-

The dried precursor powder is then calcined at a specific temperature (e.g., 873 K for 1 hour) to form Cd2SnO4.[6]

-

-

Outcome: Can yield the cubic phase at lower calcination temperatures and the orthorhombic phase at higher temperatures.

Characterization Techniques

A combination of analytical techniques is required to determine the crystal structure, phase purity, and stability of the synthesized material.

1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystal structure and phase composition of the material.

-

Methodology:

-

A powdered sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the phases present.

-

2. Thermal Analysis (TGA/DSC)

-

Purpose: To study the thermal stability, decomposition temperatures, and phase transitions.

-

Methodology:

-

A small amount of the sample is placed in a crucible.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).

-

Thermogravimetric analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or sublimation.

-

Differential scanning calorimetry (DSC) measures the heat flow into or out of the sample, indicating phase transitions or reactions.

-

3. Scanning Electron Microscopy (SEM)

-

Purpose: To investigate the morphology and particle size of the synthesized powder.

-

Methodology:

-

The powder sample is mounted on a stub and coated with a conductive material (e.g., gold or carbon).

-

A focused beam of electrons is scanned across the sample surface.

-

The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are used to form an image of the surface topography.

-

Conclusion

This compound presents a valuable case study in the phase engineering of ternary inorganic oxides. Its thermal stability is well-defined, with a clear progression from amorphous precursors to a cubic inverse spinel phase and finally to a more stable orthorhombic phase before decomposition at higher temperatures. While a complete P-T phase diagram remains to be fully elucidated, comparisons with isostructural materials suggest a high degree of stability under pressure.